![molecular formula C16H17NO2 B2758208 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232818-34-6](/img/structure/B2758208.png)
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol , also known as 2-{(E)-[2,3-dimethylbenzylidene]amino}-6-methoxyphenol , is a chemical compound with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . It belongs to the class of Schiff bases and exhibits interesting properties due to its aromatic structure.
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between 2,3-dimethylbenzaldehyde (an aromatic aldehyde) and 6-methoxyphenol (a phenolic compound). The imine linkage forms during this reaction, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular structure of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol consists of a phenolic ring (6-methoxyphenol) attached to an imine group (formed from the reaction with 2,3-dimethylbenzaldehyde). The E configuration indicates that the substituents are on the same side of the double bond .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including oxidation , reduction , and substitution reactions . Its aromatic ring can undergo electrophilic substitution reactions, leading to the modification of functional groups .
Scientific Research Applications
Theoretical and Experimental Investigations
- Enol-Keto Tautomerism and Spectroscopic Properties : A study investigated the molecular structure and spectroscopic properties of a closely related compound, revealing insights into enol-keto tautomerism, vibrational frequencies, electronic properties, and intramolecular hydrogen bonding. The research highlighted the compound's nonlinear optical (NLO) activity and hyperpolarizability, suggesting applications in materials science (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Synthesis and Characterization
- Novel Copper(II) Complexes : Another study focused on synthesizing novel copper(II) complexes using tridentate ONN donor ligands derived from similar compounds, exploring their electrical conductivity and luminescence properties. This research provides a foundation for developing new materials with potential applications in electronics and luminescence (Gonul et al., 2018).
Catalytic and Biological Activities
- Cobalt(III) Complexes and Catalytic Efficiency : The role of methyl groups in the ligand backbone was examined in the context of catalytic efficiency, using cobalt(III) complexes derived from Schiff base ligands. The study highlights the compounds' catalytic promiscuity, suggesting their utility in biochemical processes (Dasgupta et al., 2020).
Antimicrobial Studies
- Azo-Azomethine Dye and Antimicrobial Activity : Research on a novel azo-azomethine dye, synthesized from a compound with a similar backbone, assessed its antimicrobial activities against various bacteria. This work suggests the potential of such compounds in developing new antimicrobial agents (Kose et al., 2013).
Metal Ion Detection
- Fluoroionophores for Metal Ion Detection : The development of fluoroionophores from derivatives, including studies on their interaction with metal cations, indicates the potential of such compounds in creating sensitive and selective sensors for metal ion detection. This application is crucial in environmental monitoring and biomedical diagnostics (Hong et al., 2012).
properties
IUPAC Name |
2-[(2,3-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-6-4-8-14(12(11)2)17-10-13-7-5-9-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJPKQGJLRAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

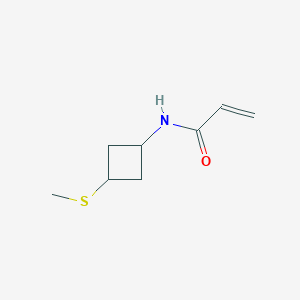
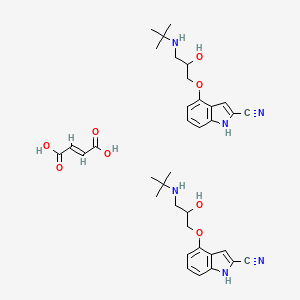

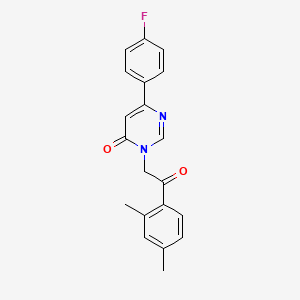

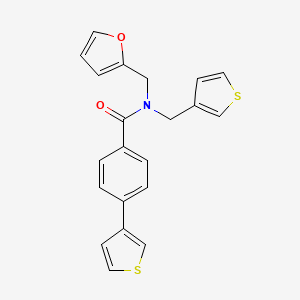
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2758132.png)

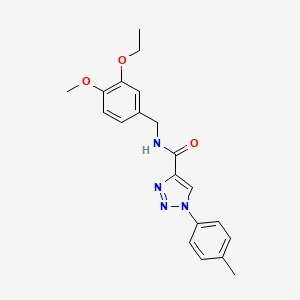
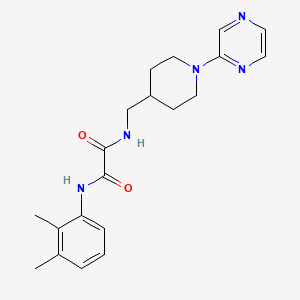


![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)
![Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate](/img/structure/B2758148.png)